4-bromo-5-chloropyridine-2-carboxylic acid is an organohalogen compound classified under pyridinecarboxylic acids. Its molecular formula is , with a molecular weight of approximately 236.45 g/mol . The compound features a pyridine ring substituted with bromine and chlorine atoms at the 4 and 5 positions, respectively, and a carboxylic acid group at the 2 position. While its natural occurrence is not documented, it is synthesized for various applications in chemical research and industry.
Due to the presence of halogen atoms, 4-bromo-5-chloropyridine-2-carboxylic acid is likely:
Several methods exist for synthesizing 4-bromo-5-chloropyridine-2-carboxylic acid:
4-bromo-5-chloropyridine-2-carboxylic acid finds applications across various fields:
Interaction studies involving 4-bromo-5-chloropyridine-2-carboxylic acid focus on its reactivity with different biological molecules and synthetic pathways. Understanding these interactions is crucial for developing new drugs or materials based on this compound.
Key areas of interest include:
Several compounds share structural similarities with 4-bromo-5-chloropyridine-2-carboxylic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Chloroisonicotinic Acid | C6H4ClN | Lacks bromine; used in pharmaceuticals |
| 5-Bromo-4-chloropicolinic Acid | C6H4BrClN | Similar halogen substitutions; different position of carboxyl group |
| 3-Bromo-4-chloro-pyridine-2-carboxylic Acid | C6H3BrClNO2 | Different substitution pattern; potential herbicidal activity |
The primary uniqueness of 4-bromo-5-chloropyridine-2-carboxylic acid lies in its specific halogen substitutions at positions 4 and 5 on the pyridine ring combined with a carboxylic acid functionality at position 2, which may impart distinct reactivity and biological properties compared to its analogs.